
Cpfpx
Übersicht
Beschreibung
Diese Verbindung hat in den Bereichen der molekularen Bildgebung und Neuropharmakologie aufgrund ihrer Fähigkeit, spezifisch an den Adenosin-A1-Rezeptor zu binden, große Aufmerksamkeit erregt, was sie zu einem wertvollen Werkzeug zur Untersuchung verschiedener physiologischer und pathologischer Prozesse im Gehirn macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-Cyclopentyl-3-(3-Fluoropropyl)-1-Propylxanthin umfasst mehrere Schritte, beginnend mit der Herstellung der Xanthinkernstruktur. Zu den wichtigsten Schritten gehören:
Bildung des Xanthinkerns: Dies wird typischerweise durch die Kondensation eines geeigneten Purinderivats mit einem Cyclopentylamin erreicht.
Einführung der Propylgruppe: Dieser Schritt beinhaltet die Alkylierung des Xanthinkerns mit einem Propylhalogenid unter basischen Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion von 8-Cyclopentyl-3-(3-Fluoropropyl)-1-Propylxanthin folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Syntheseplattformen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
8-Cyclopentyl-3-(3-Fluoropropyl)-1-Propylxanthin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die an den Xanthinkern gebundenen funktionellen Gruppen zu modifizieren.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, insbesondere zur Einführung verschiedener Alkyl- oder Arylgruppen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
8-Cyclopentyl-3-(3-Fluoropropyl)-1-Propylxanthin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Ligand bei der Untersuchung von Adenosinrezeptoren und deren Wechselwirkungen mit verschiedenen Verbindungen verwendet.
Biologie: Die Verbindung wird bei der Untersuchung zellulärer Signalwege verwendet, an denen Adenosinrezeptoren beteiligt sind.
Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel eingesetzt, die auf Adenosinrezeptoren abzielen.
Wirkmechanismus
8-Cyclopentyl-3-(3-Fluoropropyl)-1-Propylxanthin übt seine Wirkungen aus, indem es selektiv an den Adenosin-A1-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor, der im Gehirn weit verbreitet ist. Nach der Bindung wirkt es als Antagonist und blockiert die Wechselwirkung des Rezeptors mit seinem endogenen Liganden, Adenosin. Diese Hemmung moduliert verschiedene physiologische Prozesse, darunter Neurotransmission, Schlaf-Wach-Regulation und Neuroprotektion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine involves multiple steps, starting with the preparation of the xanthine core structure. The key steps include:
Formation of the xanthine core: This is typically achieved through the condensation of a suitable purine derivative with a cyclopentylamine.
Introduction of the propyl group: This step involves the alkylation of the xanthine core with a propyl halide under basic conditions.
Industrial Production Methods
Industrial production of 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2.1. Precursor Preparation
The precursor for Cpfpx is synthesized from 8-cyclopentyl-3-(3-tosyloxypropyl)-7-pivaloyloxymethyl-1-propylxanthine. The nucleophilic radiofluorination of this tosylate with nca [^18F]KF under specific conditions yields this compound with a radiochemical yield of approximately 45% ± 7% and high purity (>98%) .
2.2. Reaction Conditions
The synthesis typically occurs under aminopolyether-mediated conditions using Kryptofix 2.2.2 and K2CO3, followed by deprotection steps to obtain the final product .
Chemical Reactions Involving this compound
This compound undergoes various chemical reactions that are critical for its functionality as a radioligand and its interaction with biological systems.
3.1. Binding Affinity and Selectivity
This compound exhibits a high affinity for adenosine A1 receptors (A1ARs), with a dissociation constant (K_d) in the nanomolar range (approximately 4.4 nmol/L). It demonstrates over 1200-fold selectivity for A1ARs compared to A2A receptors .
3.2. In Vivo Stability and Metabolism
Upon administration, this compound shows excellent stability in vivo, rapidly penetrating the blood-brain barrier due to its lipophilicity (log P value of approximately 2.1) . Following intravenous injection, it accumulates significantly in brain regions such as the thalamus and cortex, indicating effective receptor binding .
4.2. Binding Affinity Data Table
Compound | K_d (nmol/L) | Selectivity Ratio (A1/A2) |
---|---|---|
This compound | 4.4 | >1200 |
DPCPX (reference antagonist) | ~0.5 | - |
Wissenschaftliche Forschungsanwendungen
Neuroimaging
- Adenosine Receptor Mapping : CPFPX is primarily used for imaging A1ARs in the brain. Its high selectivity and specificity make it an ideal candidate for studying the distribution and density of these receptors across different brain regions. Studies have shown that this compound can effectively highlight areas such as the cerebellum, thalamus, and neocortex, where A1ARs are densely populated .
- Clinical Implications : The ability to visualize A1ARs has implications for understanding various neurological disorders. For instance, alterations in adenosine signaling have been implicated in conditions like epilepsy, neurodegeneration, and cerebral ischemia. By using this compound in PET imaging, researchers can investigate the role of A1ARs in these pathologies and potentially identify therapeutic targets .
Development of Derivatives
Recent research has focused on developing new derivatives of this compound to enhance its properties as a radioligand. For example, studies have introduced 8-bicycloalkyl-CPFPX derivatives that exhibit improved affinity and selectivity for A1ARs compared to the original compound. These derivatives also show reduced formation of lipophilic metabolites, which complicate imaging studies .
Derivative | A1R Affinity | Selectivity | Metabolite Formation |
---|---|---|---|
Original this compound | Moderate | High | Significant |
8-Bicycloalkyl Derivative | High | Higher | Minimal |
Preclinical Studies
This compound has been extensively evaluated in preclinical settings to assess its efficacy as a PET tracer. Studies involving animal models have demonstrated that this compound can provide reliable data on receptor occupancy and distribution patterns. For instance, displacement studies using A1AR antagonists have confirmed the specific binding of this compound to A1ARs, validating its use as a radioligand .
Case Study 1: Evaluation of 18F-CPFPX
In a pivotal study published in the Journal of Nuclear Medicine, researchers evaluated 18F-CPFPX as a novel ligand for A1ARs. The study involved quantitative receptor autoradiography and PET imaging techniques to assess binding characteristics in rat models. Results indicated that 18F-CPFPX is not only highly selective but also effective for non-invasive imaging of brain A1ARs .
Case Study 2: Image-Derived Input Functions
Another study focused on extracting image-derived input functions from dynamic PET images using this compound in mice. This approach aimed to overcome challenges associated with measuring arterial input functions due to the small blood volume in mice. The findings highlighted the feasibility of using image-derived methods to quantify receptor activity non-invasively, thereby enhancing the utility of this compound in preclinical research .
Wirkmechanismus
8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine exerts its effects by selectively binding to the adenosine A1 receptor, a G protein-coupled receptor widely distributed in the brain. Upon binding, it acts as an antagonist, blocking the receptor’s interaction with its endogenous ligand, adenosine. This inhibition modulates various physiological processes, including neurotransmission, sleep-wake regulation, and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
8-Cyclopentyl-3-(3-Fluoropropyl)-1-Propylxanthin ist aufgrund seiner hohen Selektivität und Affinität zum Adenosin-A1-Rezeptor einzigartig. Zu ähnlichen Verbindungen gehören:
8-Cyclobutyl-3-(3-Fluoropropyl)-1-Propylxanthin (CBX): Ein weiteres Xanthinderivat mit ähnlichen Bindungseigenschaften, aber unterschiedlichen pharmakokinetischen Profilen.
3-(3-Fluoropropyl)-8-(1-Methylcyclobutyl)-1-Propylxanthin (MCBX): Eine strukturell verwandte Verbindung mit Variationen in der Cycloalkylgruppe.
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer metabolischen Stabilität, Rezeptorbindungskinetik und den gesamten pharmakologischen Profilen .
Biologische Aktivität
Cpfpx, specifically the compound 8-cyclopentyl-3-(3-[^18F]fluoropropyl)-1-propylxanthine ([^18F]this compound), is a radioligand developed for in vivo imaging of adenosine A1 receptors (A1ARs) through positron emission tomography (PET). This compound has garnered attention due to its high selectivity and specificity for A1ARs, making it a valuable tool in studying various neurological and psychiatric conditions.
[^18F]this compound is synthesized through a no-carrier-added (nca) radiosynthesis method, which ensures high purity and specific activity. The typical radiochemical yield is around 20 ± 5%, with a radiochemical purity exceeding 99.5% and a molar activity of approximately 396 ± 114 GBq/mol . These properties are crucial for its application in PET imaging, allowing for accurate quantification of receptor density.
[^18F]this compound acts as an antagonist at A1ARs, which are G_i/o-protein-coupled receptors involved in various physiological processes such as sleep regulation, neuroprotection, and modulation of neurotransmitter release. The binding of adenosine to these receptors can influence neurological outcomes, making [^18F]this compound an important compound for research in conditions like Alzheimer's disease, stroke, and epilepsy .
In Vivo Imaging Studies
Several studies have utilized [^18F]this compound to explore its biological activity in vivo:
- Dynamic PET Imaging : A study involving mice demonstrated the extraction of image-derived input functions (IDIFs) from dynamic PET scans using [^18F]this compound. This method facilitated the quantification of A1AR availability in the brain by comparing IDIFs with arterial input functions (AIFs) . The study highlighted the challenges associated with measuring AIFs in small animals due to limited blood volume.
- Human Studies : In a clinical setting, healthy male volunteers underwent PET scans with [^18F]this compound to generate parametric images. Results showed that voxelwise graphical analysis could effectively produce high-quality images representing A1AR distribution across different brain regions. Notably, spatial smoothing techniques were employed to reduce noise and improve image clarity .
Case Studies
Case studies on the application of [^18F]this compound have illustrated its utility in understanding age-related changes in A1ARs. For instance, research indicated that aging might alter receptor density and functionality, providing insights into neurodegenerative processes .
Comparative Data Table
The following table summarizes key findings from various studies on [^18F]this compound:
Eigenschaften
Molekularformel |
C16H23FN4O2 |
---|---|
Molekulargewicht |
321.38 g/mol |
IUPAC-Name |
8-cyclopentyl-3-(3-(18F)fluoranylpropyl)-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H23FN4O2/c1-2-9-21-15(22)12-14(20(16(21)23)10-5-8-17)19-13(18-12)11-6-3-4-7-11/h11H,2-10H2,1H3,(H,18,19)/i17-1 |
InChI-Schlüssel |
GGGMDKJPUXTDAW-SJPDSGJFSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCF |
Isomerische SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC[18F] |
Kanonische SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCF |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(18F)CPFPX 8-cyclopenta-3-(3-fluoropropyl)-1-propylxanthine CPFPX cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.